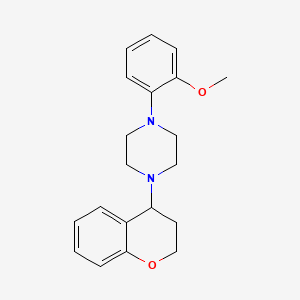

1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine

Description

This compound features a benzopyran core fused to a piperazine moiety substituted with a 2-methoxyphenyl group. Its structural uniqueness lies in the benzopyran scaffold, which confers distinct electronic and steric properties compared to simpler arylpiperazine derivatives. The compound is part of a broader class of piperazine-based ligands targeting neurotransmitter receptors, particularly dopamine and serotonin subtypes .

Properties

CAS No. |

81816-68-4 |

|---|---|

Molecular Formula |

C20H24N2O2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

1-(3,4-dihydro-2H-chromen-4-yl)-4-(2-methoxyphenyl)piperazine |

InChI |

InChI=1S/C20H24N2O2/c1-23-20-9-5-3-7-18(20)22-13-11-21(12-14-22)17-10-15-24-19-8-4-2-6-16(17)19/h2-9,17H,10-15H2,1H3 |

InChI Key |

CCULRDJFKNULHF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3CCOC4=CC=CC=C34 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key components:

- A benzopyran derivative (3,4-dihydro-2H-1-benzopyran scaffold)

- A piperazine derivative substituted with a 2-methoxyphenyl group

The core synthetic approach is the nucleophilic substitution or coupling of the benzopyran moiety at the 4-position with the piperazine nitrogen, forming the target compound.

Stepwise Preparation Details

Preparation of the Benzopyran Intermediate

The benzopyran ring system is commonly prepared via a two-step reaction involving:

- Alkali-catalyzed reaction of a phenol compound with a γ-butyrolactone derivative to form an intermediate.

- Acid-catalyzed ring closure of this intermediate to yield the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid or related benzopyran derivatives.

Acid catalysts such as zinc chloride (ZnCl2) , boron trifluoride (BF3) , or other Lewis acids are employed to facilitate ring closure efficiently.

This method is noted for its high yield, simplicity, and suitability for industrial scale-up due to mild conditions and readily available starting materials.

Coupling with the Piperazine Moiety

The benzopyran intermediate is then reacted with a piperazine derivative , specifically 4-(2-methoxyphenyl)piperazine, under conditions that promote nucleophilic substitution at the 4-position of the benzopyran ring.

Typical reagents and conditions include:

The reaction may be catalyzed or facilitated by Lewis acids or bases depending on the specific protocol.

Alternative Synthetic Routes and Variations

Patent literature describes variations where different substituted piperazines or benzopyran derivatives are used, adjusting reaction conditions accordingly to optimize yield and purity.

For example, substitution of the piperazine nitrogen with different aryl groups or alkyl groups can be achieved by modifying the piperazine starting material.

The stereochemistry of the benzopyran ring (which contains asymmetric carbons) can lead to optical isomers; thus, chiral resolution or use of optically pure intermediates may be necessary depending on the application.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Catalyst(s) | Temperature | Yield & Notes |

|---|---|---|---|---|---|

| Phenol + γ-butyrolactone | Alkali (e.g., NaOH) | Typically aqueous or organic | None or base | Ambient to moderate | Intermediate formation, high yield |

| Ring closure to benzopyran | Acid catalyst (ZnCl2, BF3) | Dioxane, ethylene glycol dimethyl ether | Lewis acid (ZnCl2, BF3) | Reflux | High yield, efficient ring closure |

| Coupling with piperazine | 4-(2-methoxyphenyl)piperazine (1-3 eq.) | Dioxane or similar inert solvent | Possible Lewis acid/base | Reflux | Formation of target compound, optimized yield |

Research Findings and Analysis

The two-step benzopyran synthesis method is well-documented for its efficiency and scalability, making it a preferred route for preparing benzopyran intermediates used in this compound.

The coupling reaction with piperazine derivatives is a standard nucleophilic substitution, with reaction conditions optimized to balance reaction rate and product purity.

The compound’s synthesis benefits from the modularity of the piperazine substitution , allowing for structural analogs to be synthesized by varying the aryl substituent on the piperazine nitrogen.

The presence of asymmetric centers in the benzopyran ring necessitates consideration of stereochemistry, which can affect biological activity and requires appropriate synthetic or separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antipsychotic Properties

Research indicates that derivatives of piperazine, including those incorporating the benzopyran moiety, exhibit significant antipsychotic activities. A study demonstrated that compounds similar to 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine showed efficacy in animal models for schizophrenia and other mental disorders, potentially surpassing the effectiveness of established antipsychotic drugs like Risperidone .

Neuroprotective Effects

The benzopyran structure is known for its neuroprotective properties. Compounds containing this structure have been evaluated for their ability to inhibit acetylcholinesterase activity, which is crucial for treating Alzheimer's disease. The incorporation of piperazine enhances the bioactivity of these compounds, suggesting that this compound may also serve as a promising candidate for neuroprotection .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of the Benzopyran Core : This is achieved through cyclization reactions involving phenolic compounds and appropriate electrophiles.

- Piperazine Derivation : The piperazine ring can be introduced via nucleophilic substitution reactions where piperazine derivatives react with activated benzopyran derivatives.

A detailed synthesis pathway can be outlined as follows:

- Start with 3,4-dihydro-2H-benzopyran as the base.

- Introduce methoxy and phenyl groups through electrophilic aromatic substitution.

- Conjugate with piperazine under controlled conditions to yield the final compound.

Pharmacological Studies

Pharmacological evaluations have shown that compounds similar to this compound possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate neurotransmitter systems and inflammatory pathways .

Toxicological Assessments

Toxicity studies indicate that derivatives of benzopyran exhibit low toxicity profiles in animal models, making them suitable candidates for further development into therapeutic agents .

Data Summary Table

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with receptors, enzymes, or ion channels in biological systems.

Pathways Involved: The compound may modulate signaling pathways involved in cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidines and Phenethylpiperazines

- 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine (Ki = 54 nM for D2): This compound shares the 2-methoxyphenylpiperazine moiety but replaces the benzopyran with a phenethylpiperidine group. The nitro group enhances electron-withdrawing effects, improving D2 receptor binding.

1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine :

Exhibits higher D2 affinity than other analogs, attributed to the nitrobenzyl group’s optimal positioning in the receptor’s allosteric site. The benzopyran analog’s planar structure may limit similar interactions .

Biphenyl-Linked Arylpiperazines

- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone: This compound replaces benzopyran with a biphenyl-acetyl group. QSAR models indicate its lower catalepsy induction stems from improved brain/blood partition coefficients (QPlogBB) and electron affinity (EA), properties influenced by the biphenyl group’s rigidity.

Serotonin Receptor-Targeting Piperazines

- p-MPPI and p-MPPF (4-(2'-methoxyphenyl)piperazine derivatives) :

These 5-HT1A antagonists feature iodobenzamido or fluorobenzamido ethyl groups. Their substituents enable competitive antagonism at both pre- and postsynaptic 5-HT1A receptors, unlike the benzopyran analog, which lacks the amide linkage critical for receptor surmountability . - NAN-190 (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine): Acts as a 5-HT1A partial agonist and α1-adrenoceptor antagonist. The benzopyran analog’s rigid structure may hinder the flexibility required for dual receptor modulation, as seen in NAN-190’s hypothermic effects .

Antibacterial Arylpiperazines

- (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine :

Demonstrates Gram-positive antibacterial activity due to the conjugated propenyl group, which enhances membrane penetration. The benzopyran derivative’s fused ring system likely reduces such activity by limiting rotational freedom .

Structural and Pharmacological Data Table

Key Findings from Comparative Analysis

Benzopyran vs.

Electron-Donating vs. Withdrawing Groups : Nitro substituents in phenethylpiperidines enhance D2 affinity via electron withdrawal, whereas the benzopyran’s methoxy group may prioritize serotonin receptor interactions .

Receptor Selectivity : The benzopyran’s planar structure may favor 5-HT1A over D2 receptors, contrasting with biphenyl derivatives that balance dual receptor activity .

Biological Activity

1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. Its chemical structure can be represented as follows:

- Molecular Formula : C20H24N2O

- CAS Number : 81816-69-5

- IUPAC Name : this compound

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanisms of action for this compound may involve:

- Dopamine Receptor Modulation : It may act as an agonist or antagonist at dopamine receptors, influencing neurochemical pathways associated with mood and cognition.

- Antiproliferative Activity : Some studies suggest that piperazine derivatives can inhibit cell proliferation in cancer cell lines, potentially through apoptosis induction.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts:

Antiproliferative Effects

In vitro studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been noted to induce apoptosis in MDA-MB-231 breast cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis |

| HepG2 | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Mitochondrial membrane potential loss |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary results indicate moderate activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotection : A study indicated that the compound could protect dopaminergic neurons from degeneration, suggesting its utility in treating neurodegenerative disorders like Parkinson's disease .

- Anticancer Properties : Research focused on the structural optimization of similar piperazine derivatives revealed enhanced anticancer activity when specific substituents were introduced .

- Uroselective Activity : Patent literature suggests that this compound may exhibit uroselective alpha-adrenoceptor antagonistic activity, making it a candidate for treating benign prostatic hyperplasia (BPH) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine?

- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. For example, 1-aroyl-4-(4-methoxyphenyl)piperazines are synthesized using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent. Key steps include cyclization of diamines, introduction of substituents (e.g., chloroacetyl groups), and purification via column chromatography. Reaction conditions (solvent, temperature, stoichiometry) should be optimized to minimize side products .

Q. How should researchers handle and store this compound safely in laboratory settings?

- Methodological Answer : Follow safety protocols outlined in chemical safety data sheets (SDS):

- Storage : Store in a cool, dry place (2–8°C) under inert gas (e.g., argon) to prevent oxidation. Use amber glass vials to avoid light degradation.

- Handling : Use PPE (gloves, goggles, lab coats) and fume hoods. Avoid skin/eye contact due to potential irritation (Category 2 hazards). For spills, neutralize with inert adsorbents and dispose of as hazardous waste .

Q. What spectroscopic methods are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : - and -NMR to confirm substituent positions and piperazine ring integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O, N–H stretches).

- HPLC : Purity assessment (>95% by area normalization) .

Advanced Research Questions

Q. How do structural modifications at specific positions of the piperazine ring influence the compound's biological activity?

- Methodological Answer : Systematic modifications (e.g., substituting the aroyl group or methoxyphenyl moiety) can alter bioactivity. For example:

- 2-Fluoro substitution on the benzoyl group enhances hydrogen bonding in crystal structures, potentially improving receptor binding .

- Chloroacetyl derivatives may increase lipophilicity, affecting membrane permeability and antimicrobial efficacy .

- Use structure-activity relationship (SAR) studies with in vitro assays (e.g., MIC for antimicrobial activity) to quantify effects .

Q. What strategies can be employed to resolve contradictions in reported biological activity data across different derivatives?

- Methodological Answer :

- Comparative Analysis : Replicate experiments under standardized conditions (e.g., fixed cell lines, identical assay protocols).

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like solvent (DMSO vs. saline) or concentration ranges.

- Structural Validation : Confirm derivative purity and crystallinity via X-ray diffraction to rule out polymorphism-induced discrepancies .

Q. What computational approaches are utilized to predict the binding affinity and pharmacokinetic properties of this compound?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with targets (e.g., serotonin receptors).

- QSAR Models : Train algorithms on datasets of piperazine derivatives to predict logP, bioavailability, and toxicity.

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.

- Reference PubChem and DSSTox databases for physicochemical property data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.